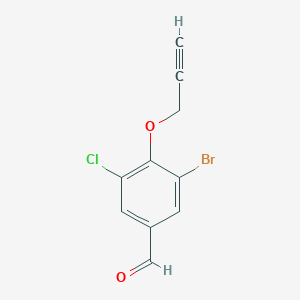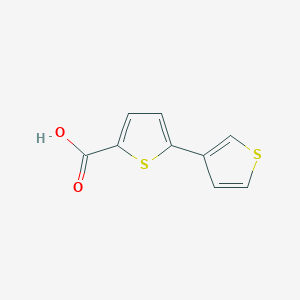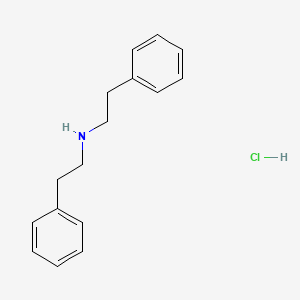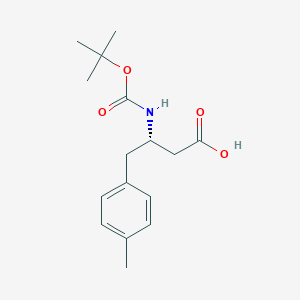
3-Bromo-5-chloro-4-(prop-2-yn-1-yloxy)benzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-Bromo-5-chloro-4-(prop-2-yn-1-yloxy)benzaldehyde” is a chemical compound with the molecular formula C10H6BrClO2 . It is used for chemical probe synthesis .
Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code: 1S/C10H6BrClO2/c1-2-3-14-10-8 (11)4-7 (6-13)5-9 (10)12/h1,4-6H,3H2 . This indicates that the compound has a bromine atom at the 3rd position, a chlorine atom at the 5th position, and a prop-2-yn-1-yloxy group at the 4th position on the benzaldehyde ring.Physical And Chemical Properties Analysis
This compound has a molecular weight of 273.51 . It is a solid at room temperature .Wissenschaftliche Forschungsanwendungen
Here’s a concise analysis of the scientific research applications of 3-Bromo-5-chloro-4-(prop-2-yn-1-yloxy)benzaldehyde, based on the available information:
Photoaffinity Probes
It may be used to discover photoaffinity probes of mRNA decapping enzymes, aiding in the study of gene expression regulation .
Galectin-3 Labeling
The compound could be involved in the synthesis of chemical probes for labeling Galectin-3, a protein implicated in various biological processes including cell adhesion and tumor progression .
Stearoyl CoA Desaturase Inhibition
There’s research into using this compound as an inhibitor for stearoyl CoA desaturase, an enzyme involved in lipid metabolism that could be a target for tumor-specific therapies .
Wirkmechanismus
Target of Action
Similar compounds have been studied for their interactions with targets such as the extracellular signal-regulated kinase 2/mitogen-activated protein kinase 1 (erk2) and fibroblast growth factor receptor 2 (fgfr2) . These proteins play crucial roles in cell signaling pathways, influencing cell growth and proliferation.
Mode of Action
Compounds with similar structures have been shown to interact covalently with their targets when appended to a ligand or pharmacophore through a formyl linker . This interaction allows for UV light-induced covalent modification of the biological target .
Biochemical Pathways
Given its potential targets, it may influence pathways related to cell growth and proliferation, such as the erk/mapk and fgfr2 signaling pathways .
Result of Action
Based on its potential targets, it may influence cell growth and proliferation .
Eigenschaften
IUPAC Name |
3-bromo-5-chloro-4-prop-2-ynoxybenzaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrClO2/c1-2-3-14-10-8(11)4-7(6-13)5-9(10)12/h1,4-6H,3H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUGPAFOCCFNZCL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC1=C(C=C(C=C1Br)C=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrClO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80366454 |
Source


|
| Record name | 3-bromo-5-chloro-4-(prop-2-yn-1-yloxy)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80366454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.51 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-5-chloro-4-(prop-2-yn-1-yloxy)benzaldehyde | |
CAS RN |
444059-52-3 |
Source


|
| Record name | 3-bromo-5-chloro-4-(prop-2-yn-1-yloxy)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80366454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[3-(3-Methoxy-phenoxy)-propyl]-piperazine](/img/structure/B1332820.png)


![5-Methylimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1332827.png)
![2-(([3-(Trifluoromethyl)phenyl]sulfonyl)amino)benzoic acid](/img/structure/B1332828.png)

![4,5,6,7-Tetrahydrobenzo[b]thiophene-2-carboxylic acid](/img/structure/B1332834.png)





